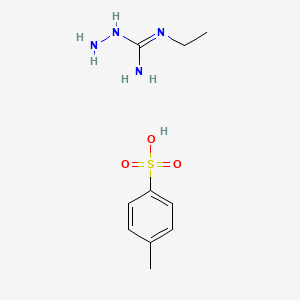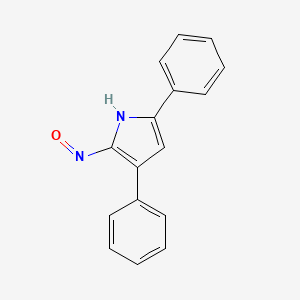
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C9H16N4O3S. It is known for its unique structure, which combines an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid typically involves the reaction of 1-amino-2-ethylguanidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonic acid groups, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or amine oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted guanidines or sulfonamides
Aplicaciones Científicas De Investigación
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-ethylguanidine hydrochloride: Similar structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonamide: Contains the sulfonic acid group but lacks the guanidine moiety.
1-Amino-2-ethylguanidine nitrate: Similar structure but with a different counterion.
Uniqueness
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is unique due to its combination of an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
138551-23-2 |
|---|---|
Fórmula molecular |
C10H18N4O3S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
1-amino-2-ethylguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H10N4/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-3(4)7-5/h2-5H,1H3,(H,8,9,10);2,5H2,1H3,(H3,4,6,7) |
Clave InChI |
RGVXUAPFZTZKNT-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(N)NN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
